tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is often used in research and development due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 4-methoxypyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structure .
Medicine: In medicine, it is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate is unique due to its methoxypyrimidinyl group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-9(8-16)11-14-6-5-10(15-11)18-4/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
RFIBBUUOXSPMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=N2)OC |
Origin of Product |
United States |
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